2-(Prop-1-yn-1-yl)thiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-yn-1-yl)thiane is an organic compound characterized by a thiane ring substituted with a propynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-1-yn-1-yl)thiane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired thiane derivative . Another method involves the use of propargyl bromide in the presence of a base such as potassium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(Prop-1-yn-1-yl)thiane undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen under visible light.
Substitution: Phenyl isothiocyanate in the presence of a base.
Major Products:
Oxidation: Formamides.
Substitution: Benzimidazole derivatives.
Scientific Research Applications
2-(Prop-1-yn-1-yl)thiane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its anticancer and immunomodulatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)thiane involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.
Comparison with Similar Compounds
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- Phenyl isothiocyanate derivatives
- Benzimidazole derivatives
Properties
CAS No. |
84203-71-4 |
---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-prop-1-ynylthiane |
InChI |
InChI=1S/C8H12S/c1-2-5-8-6-3-4-7-9-8/h8H,3-4,6-7H2,1H3 |
InChI Key |
XKAKROCILIMZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1CCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.